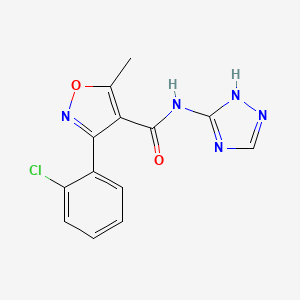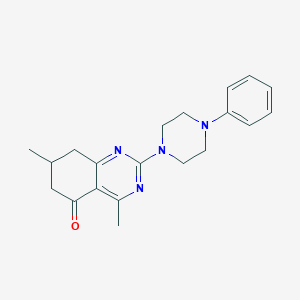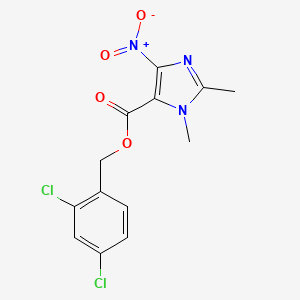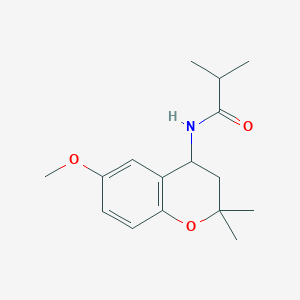
3-(2-chlorophenyl)-5-methyl-N-1H-1,2,4-triazol-3-yl-4-isoxazolecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3-(2-chlorophenyl)-5-methyl-N-1H-1,2,4-triazol-3-yl-4-isoxazolecarboxamide" is a complex organic molecule characterized by the presence of multiple functional groups, including isoxazole, triazole, and chlorophenyl moieties. Compounds with such structures have been extensively studied for their potential pharmaceutical properties and chemical reactivity.
Synthesis Analysis
The synthesis of compounds similar to "this compound" typically involves multi-step reactions, starting from basic building blocks such as chlorophenyl derivatives, methyl isoxazole, and triazole precursors. For instance, the synthesis of related triazole and isoxazole compounds involves the use of reagents and conditions that promote cyclization and functionalization reactions to introduce the desired functional groups at specific positions on the core structure (Ryng, Malinka, & Duś, 1997).
Molecular Structure Analysis
Molecular structure analysis of similar compounds is often conducted using techniques such as X-ray crystallography. This allows for the determination of the exact spatial arrangement of atoms within the molecule, providing insights into the compound's geometry, bond lengths, and angles. The molecular structure heavily influences the compound's reactivity and interactions with biological targets (Kumara et al., 2018).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. These reactions can be exploited to further modify the compound or to study its reactivity patterns (Yu et al., 2009).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c1-7-10(12(20)17-13-15-6-16-18-13)11(19-21-7)8-4-2-3-5-9(8)14/h2-6H,1H3,(H2,15,16,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBMELBZVLWNAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-isobutyl-1'-[(2-methoxypyridin-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604848.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylbenzamide](/img/structure/B5604876.png)
![{4-[(5-methyl-4-phenyl-3-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5604883.png)
![N-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5604891.png)
![(4R)-4-[(cyclobutylcarbonyl)amino]-N,N-diethyl-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-L-prolinamide](/img/structure/B5604897.png)
![4-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B5604911.png)

![(1R*,3S*)-7-[5-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-furoyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5604925.png)
![5,5-dimethyl-3-(2-{4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}-2-oxoethyl)-1,3-oxazolidine-2,4-dione](/img/structure/B5604946.png)
![N-[(3S*,4R*)-4-propyl-1-(3-quinolinylcarbonyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5604953.png)
![4-{5-[2-({[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5604963.png)
